molecular formula C16H15I2NO3 B3274832 O-Benzyl-3,5-diiodo-L-tyrosine CAS No. 61505-37-1

O-Benzyl-3,5-diiodo-L-tyrosine

Cat. No. B3274832
CAS RN: 61505-37-1
M. Wt: 523.10 g/mol
InChI Key: NCBIOIFTGGTKPS-AWEZNQCLSA-N
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Description

“O-Benzyl-3,5-diiodo-L-tyrosine” is a derivative of the natural amino acid tyrosine . It is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .


Molecular Structure Analysis

The molecular formula of “O-Benzyl-3,5-diiodo-L-tyrosine” is C16H17NO3 . It is a derivative of L-tyrosine carrying iodo-substituents at positions C-3 and C-5 of the benzyl group .


Physical And Chemical Properties Analysis

“O-Benzyl-3,5-diiodo-L-tyrosine” is a white to off-white powder . Its melting point is between 212 - 214 °C . The optical rotation is [a]20D = 9 ± 1 ° (C=1 in 80% AcOH) .

Scientific Research Applications

Mass Spectrometry and Fragmentation Studies

O-Benzyl-3,5-diiodo-L-tyrosine has been studied in the context of mass spectrometry, particularly focusing on the fragmentation of protonated tyrosine and its derivatives. Zhao et al. (2006) investigated the gas-phase dissociation chemistries of protonated iodotyrosines using tandem mass spectrometry and density functional theory (DFT) calculations. This research helps in understanding the fragmentation pathways of similar compounds, which is essential for their identification and quantification in complex biological samples (Zhao, Shoeib, Siu, & Hopkinson, 2006).

Peptide Synthesis

O-Benzyl-3,5-diiodo-L-tyrosine plays a significant role in peptide synthesis. Pawelczak et al. (1976) described the synthesis of peptides with 3′,5′-Diiodo-L-tyrosine, highlighting its utility in constructing dipeptide esters and its application in peptide coupling reactions (Pawelczak, Rzeszotarska, & Nadolska, 1976).

Enzymatic Studies

Research has also been conducted on the role of tyrosine and its derivatives in enzymatic reactions. For instance, Frantom et al. (2002) studied the intrinsic deuterium isotope effects on benzylic hydroxylation by tyrosine hydroxylase. This research provides insights into the mechanisms of enzyme-mediated transformations of tyrosine and its derivatives, which is crucial for understanding metabolic pathways and designing enzyme inhibitors (Frantom, Pongdee, Sulikowski, & Fitzpatrick, 2002).

Protective Group Chemistry

The chemistry of protecting groups is another area where O-Benzyl-3,5-diiodo-L-tyrosine is relevant. Bodanszky et al. (2009) discussed the role of the benzyl group in the protection of tyrosine side chains during peptide synthesis. This aspect is critical for the successful synthesis of peptides and proteins with the correct sequence and structure (Bodanszky, Tolle, Deshmane, & Bodanszky, 2009).

Tyrosine Derivatives in Bio-Nanocomposites

In the field of materials science, O-Benzyl-3,5-diiodo-L-tyrosine has found application in the development of chiral bio-nanocomposites. Mallakpour and Dinari (2013) explored the use of tyrosine-based compounds in creating thermally stable poly(amide-imide) composites, demonstrating the potential of tyrosine derivatives in advanced material applications (Mallakpour & Dinari, 2013).

Mechanism of Action

While the specific mechanism of action for “O-Benzyl-3,5-diiodo-L-tyrosine” is not detailed, it’s worth noting that “3,5-Diiodo-L-tyrosine” is involved in the transport of drugs and hormones across the blood-brain barrier .

Safety and Hazards

When handling “O-Benzyl-3,5-diiodo-L-tyrosine”, it’s recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

“O-Benzyl-3,5-diiodo-L-tyrosine” can be used as a building block in the synthesis of amphiphilic block co-polypeptides, due to their potential applications in biomedical fields .

properties

IUPAC Name

(2S)-2-amino-3-(3,5-diiodo-4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15I2NO3/c17-12-6-11(8-14(19)16(20)21)7-13(18)15(12)22-9-10-4-2-1-3-5-10/h1-7,14H,8-9,19H2,(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBIOIFTGGTKPS-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)CC(C(=O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15I2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70816796
Record name O-Benzyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70816796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl-3,5-diiodo-L-tyrosine

CAS RN

61505-37-1
Record name O-Benzyl-3,5-diiodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70816796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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